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  • Product: 14,15-Dehydro Budesonide
  • CAS: 131918-64-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 14,15-Dehydro Budesonide (Budesonide EP Impurity E)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 14,15-Dehydro Budesonide, a known impurity of the corti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 14,15-Dehydro Budesonide, a known impurity of the corticosteroid Budesonide. Designated as Budesonide EP Impurity E in the European Pharmacopoeia, this compound is of significant interest in the quality control and stability testing of Budesonide-containing pharmaceutical products. This document delves into its chemical identity, synthesis, formation through degradation pathways, analytical methodologies for its detection and quantification, and its regulatory context.

Introduction to 14,15-Dehydro Budesonide

14,15-Dehydro Budesonide is a steroid structurally related to Budesonide, featuring an additional double bond between carbons 14 and 15 of the steroid nucleus.[1][2] As a specified impurity in the United States Pharmacopeia-National Formulary (USP-NF), its presence in Budesonide drug substance is controlled to a limit of not more than 0.10%.[3] Understanding the characteristics of this impurity is paramount for ensuring the safety, efficacy, and stability of Budesonide formulations.

Table 1: Chemical Identity of 14,15-Dehydro Budesonide

ParameterValue
Systematic Name (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione[4]
Synonyms Budesonide EP Impurity E, Budesonide USP Related Compound E[5][6]
CAS Number 131918-64-4[4]
Molecular Formula C₂₅H₃₂O₆[4]
Molecular Weight 428.52 g/mol [4]

Synthesis and Formation Pathways

The presence of 14,15-Dehydro Budesonide in Budesonide can arise from both the manufacturing process and degradation of the active pharmaceutical ingredient (API).

Synthesis of 14,15-Dehydro Budesonide Reference Standard

The synthesis of 14,15-Dehydro Budesonide as a reference standard is crucial for its accurate identification and quantification in Budesonide samples. A patented method describes a synthetic route to Budesonide Impurity E.[7] The general pathway involves a multi-step process starting from a suitable steroid precursor. The key step to introduce the 14,15-double bond involves an oxidation reaction.[7]

General Synthetic Scheme:

A precursor steroid, ZNA-3, is first oxidized to introduce a key intermediate, EP-ZE-IM1. This intermediate then undergoes an acid-catalyzed reaction with n-butanal to form the butylidenebis(oxy) ring, yielding compound EP-ZE-IM2. Finally, alkaline hydrolysis of EP-ZE-IM2 generates 14,15-Dehydro Budesonide.[7]

Synthesis_of_14_15_Dehydro_Budesonide ZNA3 ZNA-3 IM1 EP-ZE-IM1 ZNA3->IM1 Oxidant IM2 EP-ZE-IM2 IM1->IM2 n-Butanal, Acid Catalyst Final 14,15-Dehydro Budesonide IM2->Final Alkaline Hydrolysis

Caption: Generalized synthetic pathway for 14,15-Dehydro Budesonide.

While this patent outlines the strategic approach, detailed experimental conditions such as specific oxidizing agents (potassium permanganate, potassium dichromate, or osmium tetroxide are mentioned as possibilities), reaction times, temperatures, and purification methods would require further process development and optimization for implementation in a laboratory setting.[7]

Formation via Degradation of Budesonide

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance under various stress conditions, mimicking those that may be encountered during storage and handling.[8] 14,15-Dehydro Budesonide is considered a degradation product of Budesonide.[9] The introduction of the 14,15-double bond suggests that its formation likely occurs through an oxidative degradation pathway.

Forced Degradation Workflow for Budesonide:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Degradation_Products Degradation Products (including 14,15-Dehydro Budesonide) Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Thermal Thermal Thermal->Degradation_Products Photo Photolytic Photo->Degradation_Products Budesonide Budesonide Solution Budesonide->Acid Budesonide->Base Budesonide->Oxidation Budesonide->Thermal Budesonide->Photo Analysis Analytical Characterization (HPLC, LC-MS) Degradation_Products->Analysis

Caption: Experimental workflow for forced degradation studies of Budesonide.

Studies on the thermal degradation of Budesonide in metered-dose inhalers have identified a range of impurities, including Budesonide Impurity E.[9][10] The formation of some of these degradation products has been linked to an aerobic oxidation process, potentially induced by components of the product's packaging, such as aluminum oxide on the inner surface of canisters.[10] While the precise mechanism for the formation of the 14,15-double bond is not fully elucidated in the public domain, it is reasonable to hypothesize that it arises from an oxidative process, possibly followed by dehydration.

Analytical Characterization

The detection and quantification of 14,15-Dehydro Budesonide require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common approach.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating 14,15-Dehydro Budesonide from the parent drug and other related substances.

Table 2: Representative HPLC Method Parameters for Budesonide and Impurities

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm packing L1[3]
Mobile Phase Acetonitrile and Buffer (32:68)[3] (Buffer: 3.17 mg/mL of monobasic sodium phosphate and 0.23 mg/mL of phosphoric acid, pH 3.2 ± 0.1)[3]
Flow Rate 1.5 mL/min[3]
Detector UV at 254 nm[3]
Column Temperature 50°C[3]
Injection Volume 20 µL[3]

Under these conditions, the USP monograph indicates a relative retention time of approximately 0.86 for 14,15-Dehydrobudesonide relative to Budesonide epimer B.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation and enhanced sensitivity, LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is invaluable. These techniques provide molecular weight and fragmentation data, which are crucial for the unambiguous identification of impurities. LC-QTOFMS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been utilized for the structural identification of Budesonide-related impurities.[10]

Protocol for LC-MS/MS Analysis of Budesonide and Related Compounds:

  • Sample Preparation:

    • For drug substance, dissolve an accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • For drug product, extract the active ingredient using a validated procedure to remove excipients that may interfere with the analysis.

  • Chromatographic Separation:

    • Utilize a reversed-phase HPLC column (e.g., C18) with a gradient or isocratic mobile phase, typically consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Employ an electrospray ionization (ESI) source in positive ion mode.

    • For quantification, operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both Budesonide and 14,15-Dehydro Budesonide.

    • For structural confirmation, acquire full scan mass spectra and product ion spectra.

Pharmacology and Toxicology

The pharmacological and toxicological profile of any impurity is a critical consideration in drug development.

Pharmacological Activity

The introduction of a 14,15-double bond into the Budesonide structure may alter its binding affinity to the glucocorticoid receptor and, consequently, its pharmacological activity. However, there is a lack of publicly available experimental data on the specific pharmacological activity of 14,15-Dehydro Budesonide. Generally, degradation products of corticosteroids have significantly lower activity than the parent compound.[8]

Toxicological Assessment

Workflow for In Silico Toxicological Assessment:

In_Silico_Toxicology_Workflow Structure Chemical Structure of 14,15-Dehydro Budesonide InSilico In Silico Toxicology Prediction Software (e.g., DEREK Nexus, Lhasa Limited) Structure->InSilico Endpoints Predicted Toxicological Endpoints (e.g., Mutagenicity, Carcinogenicity, Developmental Toxicity) InSilico->Endpoints Risk_Assessment Preliminary Risk Assessment Endpoints->Risk_Assessment

Caption: Workflow for in silico toxicological assessment of an impurity.

Regulatory Context and Quality Control

The control of impurities is a critical aspect of pharmaceutical quality control, governed by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

As a specified impurity in the USP-NF, the acceptance criterion for 14,15-Dehydro Budesonide in the Budesonide drug substance is not more than 0.10%.[3] This limit underscores the importance of robust analytical methods for its routine monitoring in batch release testing and stability studies. The presence of this impurity in finished drug products should also be monitored and controlled within appropriate limits, which may be derived from the drug substance specification and stability data for the drug product.

Conclusion

14,15-Dehydro Budesonide is a key impurity of Budesonide that warrants careful monitoring and control. This guide has provided a comprehensive overview of its chemical properties, synthesis, formation pathways, analytical characterization, and regulatory context. A thorough understanding of this and other impurities is essential for the development of safe, effective, and stable Budesonide drug products. Further research into the specific degradation mechanisms and the pharmacological and toxicological profile of 14,15-Dehydro Budesonide would be beneficial for a more complete risk assessment.

References

  • Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis. 2022;208:114445. Available from: [Link]

  • Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. ResearchGate. Available from: [Link]

  • A kind of synthetic method of budesonide impurity E P-ZE. Google Patents.
  • Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience. 2024;13(4):196. Available from: [Link]

  • Synthesis method of budesonide impurity USP-Z1. Google Patents.
  • Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry. 2017;8(7):449-461. Available from: [Link]

  • Budesonide EP Impurity E | 131918-64-4. SynThink. Available from: [Link]

  • Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations. Journal of Pharmaceutical and Biomedical Analysis. 2011;56(3):508-513. Available from: [Link]

  • Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. ResearchGate. Available from: [Link]

  • The identification and synthesis of the impurity Ain budesonide. SciSpace. Available from: [Link]

  • Budesonide Impurities and Related Compound. Veeprho. Available from: [Link]

  • Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation. ResearchGate. Available from: [Link]

  • Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide. Journal of Pharmaceutical and Biomedical Analysis. 2006;40(2):423-428. Available from: [Link]

  • Budesonide. USP-NF. Available from: [Link]

  • Development and validation of a new stability indicating RP-HPLC method for the quantification of Budesonide in pharmaceutical dosage forms in presence of an internal standard. Research Journal of Pharmacy and Technology. 2021;14(10):5293-5298. Available from: [Link]

  • A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation. Molecules. 2022;27(19):6613. Available from: [Link]

  • Process for the manufacture of budesonide. Google Patents.
  • 16,17-[Ethylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione, (11β,16α)-. GSRS. Available from: [Link]

  • Draft Guidance on Budesonide. accessdata.fda.gov. Available from: [Link]

  • Budesonide, prolonged release tablets, 9 mg product-specific bioequivalence guidance. European Medicines Agency. Available from: [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. 2018;6:365. Available from: [Link]

  • Separation of Budesonide and its Organic Impurities per USP Monograph. Phenomenex. Available from: [Link]

  • Budesonide; Formoterol Fumarate Dihydrate Inhalation Metered Aerosol. accessdata.fda.gov. Available from: [Link]

  • Draft Guidance on Budesonide August 2021. accessdata.fda.gov. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of 14,15-Dehydro Budesonide

Introduction: Understanding the Significance of 14,15-Dehydro Budesonide Budesonide, a potent glucocorticoid, is a cornerstone in the management of inflammatory conditions such as asthma and Crohn's disease.[1][2] Its th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of 14,15-Dehydro Budesonide

Budesonide, a potent glucocorticoid, is a cornerstone in the management of inflammatory conditions such as asthma and Crohn's disease.[1][2] Its therapeutic efficacy is intrinsically linked to its purity and stability. 14,15-Dehydro Budesonide is recognized as a significant impurity of Budesonide, often designated as Budesonide EP Impurity E.[3][4] The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, the ability to synthesize and isolate 14,15-Dehydro Budesonide in a pure form is paramount for its use as a reference standard in analytical method development, stability studies, and quality control of Budesonide formulations.[5][6] This guide provides a comprehensive overview of the synthetic pathways and isolation techniques for 14,15-Dehydro Budesonide, grounded in established chemical principles and validated analytical practices.

Strategic Synthesis of 14,15-Dehydro Budesonide: A Mechanistic Approach

The synthesis of 14,15-Dehydro Budesonide typically involves the deliberate degradation of Budesonide under controlled stress conditions, mimicking the pathways through which it might form as a degradation product.[7] Thermal stress has been identified as a key factor in the formation of this impurity.[7]

Forced Degradation as a Synthetic Tool

Forced degradation, or stress testing, is a critical component of drug development that helps elucidate the intrinsic stability of a drug substance.[8][9] By subjecting Budesonide to conditions that exceed those of accelerated stability testing, potential degradation products, including 14,15-Dehydro Budesonide, can be generated in sufficient quantities for isolation and characterization.[8][9][10]

A common approach involves the thermal degradation of Budesonide in solution.[7] The choice of solvent, temperature, and duration of exposure are critical parameters that influence the yield and purity of the target impurity. Studies have shown that aerobic oxidation, potentially catalyzed by materials like Al2O3 found in aluminum canisters, can lead to the formation of 14,15-Dehydro Budesonide among other degradation products.[7]

Conceptual Synthetic Workflow:

Synthesis_Workflow Budesonide Budesonide Starting Material Stress_Conditions Apply Thermal Stress (e.g., Elevated Temperature in Solution) Budesonide->Stress_Conditions Degradation Crude_Mixture Crude Reaction Mixture (Containing Budesonide and Impurities) Stress_Conditions->Crude_Mixture Isolation Isolation & Purification (e.g., Preparative HPLC) Crude_Mixture->Isolation Pure_Impurity Pure 14,15-Dehydro Budesonide Isolation->Pure_Impurity

Caption: A conceptual workflow for the synthesis of 14,15-Dehydro Budesonide via forced degradation.

Isolation and Purification: Achieving Analytical Purity

The isolation of 14,15-Dehydro Budesonide from the complex mixture resulting from forced degradation requires robust and high-resolution separation techniques. The primary goal is to achieve a high degree of purity, suitable for its use as a reference standard.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC stands as the method of choice for isolating specific impurities from a complex mixture. The principles of separation are analogous to analytical HPLC, but on a larger scale to yield sufficient quantities of the purified compound.

Key Considerations for Preparative HPLC Method Development:

  • Column Chemistry: A reversed-phase C18 column is commonly employed for the separation of Budesonide and its related impurities, offering excellent resolving power.[1][2]

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).[1][11] Gradient elution is often necessary to resolve closely eluting impurities.

  • Loading Capacity: To maximize yield, the amount of crude mixture loaded onto the column must be carefully optimized to avoid peak broadening and loss of resolution.

  • Fraction Collection: Precise fraction collection based on the retention time of the target impurity is essential. This is typically guided by UV detection at a wavelength where Budesonide and its impurities exhibit strong absorbance, such as 240-254 nm.[1][10][12]

Experimental Protocol: A Step-by-Step Guide to Isolation

  • Sample Preparation: The crude reaction mixture obtained from the forced degradation of Budesonide is dissolved in a suitable solvent, typically the mobile phase or a compatible organic solvent, and filtered to remove any particulate matter.

  • Preparative HPLC Separation:

    • System: A preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector, a preparative scale C18 column, and a UV-Vis detector.

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is a common starting point. The gradient profile should be optimized to maximize the resolution between 14,15-Dehydro Budesonide and other components.

    • Detection: Monitoring at a wavelength around 244 nm is often effective.[10]

  • Fraction Collection: Fractions corresponding to the peak of 14,15-Dehydro Budesonide are collected.

  • Purity Analysis: The purity of the collected fractions is assessed using an analytical HPLC method. Fractions meeting the required purity specifications (typically >95%) are pooled.[13]

  • Solvent Removal and Lyophilization: The organic solvent is removed from the pooled fractions, often by rotary evaporation, followed by lyophilization (freeze-drying) to obtain the purified 14,15-Dehydro Budesonide as a solid.

Visualization of the Isolation and Purification Workflow:

Isolation_Workflow Crude_Sample Crude Degradation Sample Prep_HPLC Preparative HPLC Crude_Sample->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Analytical HPLC for Purity Check Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling If Purity >95% Solvent_Removal Solvent Removal & Lyophilization Pooling->Solvent_Removal Final_Product Pure 14,15-Dehydro Budesonide Solvent_Removal->Final_Product

Caption: A detailed workflow for the isolation and purification of 14,15-Dehydro Budesonide.

Characterization and Data Presentation

Once isolated, the identity and purity of 14,15-Dehydro Budesonide must be unequivocally confirmed using a suite of analytical techniques.

Analytical Techniques for Characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound and its retention time relative to Budesonide.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[9] The molecular formula for 14,15-Dehydro Budesonide is C25H32O6, corresponding to a molecular weight of approximately 428.52 g/mol .[3][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of the double bond at the 14,15-position.

Data Summary Table:

Parameter14,15-Dehydro Budesonide
Chemical Name (6aR,6bS,7S,8aS,8bS,11aR,12bR)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-1,2,6a,6b,7,8,8a,8b,11a,12b-decahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][5][16]dioxol-4-one[3]
CAS Number 131918-64-4[3]
Molecular Formula C25H32O6[3]
Molecular Weight 428.53 g/mol [3]
Appearance White to Pale Yellow Solid[4]
Purity (by HPLC) >95%[13]

Conclusion: Enabling Robust Quality Control

The successful synthesis and isolation of 14,15-Dehydro Budesonide provide a critical tool for the pharmaceutical industry. By having access to a well-characterized reference standard, researchers and quality control professionals can develop and validate robust analytical methods to ensure the purity, safety, and efficacy of Budesonide drug products. This in-depth understanding of the synthesis and isolation of key impurities is fundamental to maintaining the high standards of pharmaceutical manufacturing and drug development.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of budesonide impurity USP-Z1.
  • Patel, D., et al. (2022). Continuous flow process for preparing budesonide. PMC - NIH.
  • Li, Y., et al. (2019). Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study. Dovepress.
  • Google Patents. (n.d.). WO2001087203A1 - Stabilized budesonide solution and method for making same.
  • Paterna, A., et al. (2020). A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation. MDPI.
  • Google Patents. (n.d.). CN110078784A - A kind of synthetic method of budesonide impurity USP-Z1.
  • Kumar, P., et al. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutics.
  • Reddy, B. R., et al. (2024). Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience.
  • Pharmaffiliates. (n.d.). Budesonide-impurities.
  • Scientific Research Publishing. (n.d.). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy.
  • ResearchGate. (n.d.). Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation.
  • SynThink. (n.d.). Budesonide EP Impurities & USP Related compounds.
  • Clinivex. (n.d.). Budesonide EP Impurity E (14,15-Dehydro Budesonide).
  • CoLab. (n.d.). Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV.
  • ChemicalBook. (2025). 14,15-Dehydro Budesonide.
  • Merck Millipore. (n.d.). HPLC Application Note: USP method - Budesonide using Purospher STAR columns.
  • LGC Standards. (n.d.). 14,15-Dehydro Budesonide.
  • Google Patents. (n.d.). US20090259037A1 - Process for preparing budesonide.
  • PubMed. (2007). A stability-indicating HPLC assay method for budesonide.
  • ResearchGate. (n.d.). Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide.
  • PharmaInfo. (n.d.). A Validated Stability Indicating UHPLC Method for the Determination of Anti-inflammatory Corticosteroid Budesonide Epimers.
  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (n.d.). Recent Progress in UV Spectroscopic and Chromatographic Methods for the Determination of Budesonide in Bulk and Formulations.

Sources

Foundational

Mechanistic Insight and Control of 14,15-Dehydro Budesonide in Drug Formulation

[1] Executive Summary In the high-stakes landscape of corticosteroid development—particularly for inhalation and nasal delivery systems—impurity profiling is not merely a regulatory checkbox but a fundamental indicator o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes landscape of corticosteroid development—particularly for inhalation and nasal delivery systems—impurity profiling is not merely a regulatory checkbox but a fundamental indicator of formulation integrity. Among the degradation products of Budesonide, 14,15-Dehydro Budesonide (pharmacopeially designated as USP Related Compound E or EP Impurity E ) presents a unique challenge. Unlike the common hydrolysis products (e.g., 16-hydroxyprednisolone) or the 21-esters, the formation of the 14,15-dehydro analog involves a backbone modification that implies specific oxidative or elimination stresses within the formulation matrix.

This technical guide provides a deep-dive analysis into the formation, detection, and mitigation of this specific impurity, synthesizing pharmacopeial standards with advanced mechanistic insights.

Part 1: The Chemical Entity and Regulatory Status

Structural Definition

14,15-Dehydro Budesonide differs from the parent molecule by the elimination of hydrogens across the C14-C15 bond in the steroid backbone (D-ring vicinity).[1] This unsaturation alters the planarity of the molecule and its interaction with glucocorticoid receptors, necessitating strict control due to potential changes in safety and efficacy profiles.

  • Common Name: 14,15-Dehydro Budesonide[1][2][3]

  • Pharmacopeial Designation: Budesonide Related Compound E (USP); Budesonide Impurity E (EP)[1]

  • CAS Number: 131918-64-4[1][4][5]

  • Chemical Name: 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione[1][2]

  • Regulatory Limit: Typically NMT 0.10% (ICH Q3B threshold for identification).[1]

The Critical Separation Challenge

The primary difficulty in controlling Impurity E is analytical. It elutes in close proximity to Impurity L (11-Keto Budesonide) and the Budesonide epimers.[1] The USP monograph specifically mandates a resolution (Rs) of NLT 1.2 between Impurity E and Impurity L, making this the "system suitability" benchmark for any robust method.

Part 2: Mechanisms of Formation

While many budesonide impurities arise from hydrolysis of the C16,17-acetal linkage, the formation of 14,15-dehydro budesonide represents a backbone dehydrogenation . This transformation is energetically demanding and typically driven by two vectors in a formulation setting: Oxidative Stress and Catalytic Elimination .

The Oxidative Dehydrogenation Pathway

In liquid formulations (MDIs, nebulizers) or semi-solids, trace metal ions (leached from manufacturing equipment or canisters) can catalyze the abstraction of hydrogen atoms. The C14 and C15 positions, while sterically hindered, become susceptible under radical attack, particularly if the B/C/D ring system is stabilized by conjugation.

  • Initiator: Hydroxyl radicals (

    
    ) or metal-peroxo complexes.[1]
    
  • Propagation: Abstraction of H from C14/C15.

  • Termination: Formation of the

    
     double bond to restore valency, often driven by the thermodynamic stability of the extended conjugation system.
    
Visualization of the Pathway

The following diagram illustrates the divergence between common hydrolysis degradation and the specific formation of Impurity E.

BudesonideDegradation cluster_0 Critical Formulation Factors Budesonide Budesonide (Parent API) Radical Free Radical Attack (ROO• / Metal Ion) Budesonide->Radical Oxidative Stress ImpurityA 16-OH Prednisolone (Impurity A) Budesonide->ImpurityA Acetal Hydrolysis (Acid pH) Intermediate C14/C15 Radical Intermediate Radical->Intermediate H-Abstraction ImpurityE 14,15-Dehydro Budesonide (Impurity E) Intermediate->ImpurityE Elimination (-2H) Peroxides in Excipients Peroxides in Excipients Peroxides in Excipients->Radical Metal Ions (Al, Fe) Metal Ions (Al, Fe) Metal Ions (Al, Fe)->Radical

Figure 1: Mechanistic pathway distinguishing backbone dehydrogenation (Impurity E) from common hydrolysis (Impurity A).[1]

Part 3: Analytical Protocol (Self-Validating System)

To detect Impurity E reliably, one cannot rely on generic gradients.[1] The method must be tuned for selectivity between the triene (Impurity E) and the ketone (Impurity L).

Validated HPLC Method Parameters

This protocol aligns with USP <621> requirements but includes optimization notes for high-throughput stability testing.

ParameterSpecificationMechanistic Rationale
Column C18 (L1), 4.6 mm × 15 cm, 3.5 µm or 5 µmHigh carbon load required to separate hydrophobic steroid backbone variants.[1]
Mobile Phase A Phosphate Buffer (pH 3.2 ± 0.[1][3]1)Acidic pH suppresses ionization of silanols, sharpening peaks for neutral steroids.
Mobile Phase B AcetonitrileAprotic solvent preferred for selectivity of double-bond variants.[1]
Gradient/Isocratic Isocratic (Example: 68% Buffer : 32% ACN)Isocratic flow maintains constant selectivity factor (

) critical for the E/L separation.[1]
Flow Rate 1.0 - 1.5 mL/minAdjusted to meet system backpressure limits while ensuring adequate mass transfer.[1]
Detection UV @ 254 nmThe

and

conjugated systems absorb strongly here.
Temperature Controlled (e.g., 50°C)Elevated temperature improves mass transfer and sharpens peaks, aiding resolution.
System Suitability Criteria (The "Go/No-Go" Check)

Before analyzing samples, the system must pass these checks to ensure Impurity E is not co-eluting.

  • Resolution (Rs): NLT 1.2 between Related Compound E and Related Compound L .

    • Note: Impurity E typically elutes before Budesonide (RRT ~0.84-0.[1]86) due to the slight polarity shift and shape change from the extra double bond.

  • Symmetry Factor: NMT 1.5 for Budesonide peaks.

Analytical Workflow Diagram

AnalyticalWorkflow Start Sample Preparation (Acetonitrile/Buffer Diluent) Inject Injection (20 µL) Start->Inject Separation Isocratic Separation (C18, pH 3.2) Inject->Separation Decision Check Resolution (Rs) Impurity E vs L Separation->Decision Pass Rs > 1.2 Proceed to Quantitation Decision->Pass Pass Fail Rs < 1.2 Adjust Mobile Phase Ratio Decision->Fail Fail Calc Calculate % Impurity E (External Standard Method) Pass->Calc Fail->Separation Re-equilibrate

Figure 2: Decision tree for the analytical identification of Impurity E.

Part 4: Formulation Control Strategies

Preventing the formation of 14,15-dehydro budesonide requires a "Quality by Design" (QbD) approach focusing on the suppression of oxidative pathways.

Excipient Quality (The Peroxide Threat)

Polysorbates and PEGs are common in steroid formulations but are prone to auto-oxidation, generating peroxides.[1] These peroxides can initiate the radical abstraction at C14/C15.

  • Action: Use "Low Peroxide" or "Super Refined" grades of surfactants.

  • Limit: Specification for peroxides in excipients should be < 50 ppm (ideally < 10 ppm).[1]

Chelation and Packaging

In MDI formulations, the interaction between the formulation and the aluminum canister (often coated with metal oxides like


) can induce degradation.
  • Action: Use fluorocarbon polymer-coated canisters (e.g., FEP or PFA) to create an inert barrier between the drug solution and the metal surface.[1]

  • Additive: Inclusion of EDTA (0.01%) can sequester trace metal ions that catalyze dehydrogenation.[1]

Inert Gas Sparging

Since the mechanism is oxidative/radical-based, the exclusion of dissolved oxygen is potent.

  • Protocol: Sparge bulk solution with Nitrogen (

    
    ) or Argon prior to filling.[1] Maintain a nitrogen blanket in the headspace of the manufacturing vessel.
    

References

  • USP Monographs: Budesonide . United States Pharmacopeia.[1][3][6] (Current Revision). Available at: [Link][1]

  • Han, X., et al. (2016). "Impurity profiling of budesonide solution-formulated metered dose inhalation using thermal forced degradation approach." Journal of Pharmaceutical and Biomedical Analysis. (Contextual validation of oxidative degradation pathways). Available at: [Link]

  • European Pharmacopoeia (Ph.[1][7] Eur.) . "Budesonide Monograph 01/2008:1075".[1] European Directorate for the Quality of Medicines. Available at: [Link][1]

  • ICH Guidelines . "Q3B(R2): Impurities in New Drug Products". International Council for Harmonisation.[1] Available at: [Link]

  • SynZeal Research . "Budesonide EP Impurity L and E Structural Data". (Reference for chemical structure confirmation). Available at: [Link][1]

Sources

Exploratory

Spectroscopic Characterization of 14,15-Dehydro Budesonide: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount.[1] Budesonide, a potent synthetic corticosteroid, is widely used in the treatment of asthma and other inflammatory conditions.[2][3] Like any synthetic API, its manufacturing process and storage can lead to the formation of related substances or impurities. One such critical impurity is 14,15-Dehydro Budesonide, also known as Budesonide EP Impurity E.[4] Regulatory bodies necessitate the identification and characterization of any impurity present above a certain threshold, making a comprehensive understanding of their structure essential for drug safety and efficacy.[5]

This technical guide provides an in-depth framework for the spectroscopic characterization of 14,15-Dehydro Budesonide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While publicly available spectra for this specific impurity are scarce, this document, grounded in established methodologies for Budesonide and its other known impurities, serves as a predictive and procedural manual for researchers and scientists in drug development. We will explore the anticipated spectroscopic features of 14,15-Dehydro Budesonide, detail the experimental protocols for data acquisition, and provide a logical framework for data interpretation, thereby establishing a self-validating system for its structural elucidation.

Molecular Structure and Predicted Spectroscopic Features

The key structural difference between Budesonide and 14,15-Dehydro Budesonide is the introduction of a double bond between carbons 14 and 15. This seemingly minor alteration has significant implications for the molecule's electronic environment and, consequently, its spectroscopic signature.

cluster_budesonide Budesonide cluster_dehydro 14,15-Dehydro Budesonide Budesonide Dehydro Budesonide->Dehydro Introduction of 14,15-double bond cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (2-5 mg in CDCl3) OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Data Processing (Phasing, Baseline Correction) TwoD_NMR->DataProcessing StructureElucidation Structure Elucidation (Signal Assignment, Confirmation) DataProcessing->StructureElucidation

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing pharmaceutical impurities, offering both separation and sensitive detection.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the impurity in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 4.6 mm × 100 mm, 3 µm) is typically effective for steroid separations. [1] * Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of formic acid (e.g., 0.1%) to aid ionization, is common.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detector: A photodiode array (PDA) detector can be used in series before the mass spectrometer to obtain UV spectral information.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally preferred for corticosteroids.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements to confirm the elemental composition.

    • MS Scan: Acquire full scan data to detect the parent ion ([M+H]⁺).

    • MS/MS (Tandem MS): Perform fragmentation of the parent ion (m/z 429) to obtain a characteristic fragmentation pattern. This data is crucial for confirming the structure and differentiating it from other isomers.

Hypothetical Spectroscopic Data and Interpretation

While actual data is not publicly available, we can predict the key spectroscopic features that would confirm the structure of 14,15-Dehydro Budesonide.

Expected NMR Data

The following table summarizes the expected key ¹H and ¹³C NMR signals that would differentiate 14,15-Dehydro Budesonide from Budesonide.

Nucleus Expected Chemical Shift (ppm) Assignment Rationale for Change from Budesonide
¹H6.0 - 6.5H-14 or H-15Appearance of new vinylic proton signals.
¹H5.5 - 6.0H-15 or H-14Appearance of new vinylic proton signals.
¹³C125 - 135C-14Appearance of a new sp² carbon signal.
¹³C130 - 140C-15Appearance of a new sp² carbon signal.

The definitive assignment would be confirmed using 2D NMR. For instance, an HMBC correlation between the proton on C16 and the new vinylic carbon at C14 would be strong evidence for the location of the double bond.

Expected MS/MS Fragmentation

The MS/MS spectrum of the [M+H]⁺ ion at m/z 429 would be the final piece of the structural puzzle.

cluster_fragmentation Proposed MS/MS Fragmentation of 14,15-Dehydro Budesonide Parent [M+H]⁺ m/z 429 Loss_H2O [M+H - H₂O]⁺ m/z 411 Parent->Loss_H2O - H₂O Loss_Butyraldehyde [M+H - C₄H₈O]⁺ m/z 357 Parent->Loss_Butyraldehyde - C₄H₈O Further_Loss Further Fragments Loss_H2O->Further_Loss Loss_Butyraldehyde->Further_Loss

Caption: Key proposed fragmentation pathways for protonated 14,15-Dehydro Budesonide.

The accurate mass of these fragments, as determined by a high-resolution mass spectrometer, would allow for the calculation of their elemental compositions, further validating the proposed fragmentation pathways and, by extension, the structure of the parent molecule.

Conclusion

References

  • Bhutnar, A., Khapare, S., Desai, A., and Dsouza, S. (2017) Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry, 8, 449-461. [Link]

  • Shashkov, S., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262. [Link]

  • ResearchGate. (2017). (PDF) Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. [Link]

  • Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Scientific Research Publishing. [Link]

  • Phenomenex. (n.d.). Separation of Budesonide and its Organic Impurities per USP Monograph. [Link]

  • ResearchGate. (2022). (PDF) Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. [Link]

  • USP-NF. (2011). Budesonide. [Link]

  • Hou, S., Hindle, M., & Byron, P. R. (2005). Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 196–205. [Link]

  • Zhang, X., et al. (2018). Preparation and characterization of pH-sensitive nanoparticles of budesonide for the treatment of ulcerative colitis. International Journal of Nanomedicine, 13, 5179–5190. [Link]

Sources

Foundational

Discovery and history of 14,15-Dehydro Budesonide

Executive Summary 14,15-Dehydro Budesonide (pharmacopeial designation: Budesonide Impurity E ) is a critical degradation product and process-related impurity found in Budesonide drug substances and formulated products (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

14,15-Dehydro Budesonide (pharmacopeial designation: Budesonide Impurity E ) is a critical degradation product and process-related impurity found in Budesonide drug substances and formulated products (e.g., inhalation suspensions).[1] Chemically defined as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione, its presence indicates specific instability pathways in the steroid backbone, particularly under thermal stress or acidic conditions.[1] This guide details the structural elucidation, formation mechanisms, and validated analytical protocols required for its control in compliance with ICH Q3A/B guidelines.[1]

Molecular Identity & Physicochemical Profile

The introduction of the double bond at the C14-C15 position alters the planarity of the steroid D-ring, potentially impacting receptor binding affinity and metabolic stability compared to the parent molecule.[1]

ParameterTechnical Specification
Common Name 14,15-Dehydro Budesonide
Pharmacopeial Ref EP Impurity E; USP Related Compound E
CAS Registry Number 131918-64-4
IUPAC Name 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione
Molecular Formula C₂₅H₃₂O₆
Molecular Weight 428.52 g/mol (Parent Budesonide: 430.54 g/mol )
Mass Shift (LC-MS) [M+H]⁺ = 429.23 (Δ -2.02 Da vs. Parent)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water

Origins and Formation Pathways

Understanding the genesis of Impurity E is vital for process control.[1] It arises through two distinct vectors: upstream synthesis carryover and downstream degradation.[1]

Mechanism A: Synthesis Carryover (Process Impurity)

Budesonide is synthesized via the ketalization of 16α-Hydroxyprednisolone with butyraldehyde.[1] If the starting material (16α-Hydroxyprednisolone) contains the Δ14-contaminant (14,15-dehydro-16α-hydroxyprednisolone), this impurity will undergo the same ketalization reaction, carrying the double bond into the final Budesonide API.[1]

Mechanism B: Degradation (Elimination)

Under thermal stress or acidic conditions, the steroid backbone can undergo elimination. While the C16/C17 acetal bridge stabilizes the D-ring, extreme conditions can induce the elimination of protons at C14/C15, particularly if trace metal catalysts (e.g., from manufacturing vessels) are present.

Pathway Visualization

The following diagram illustrates the parallel formation pathways.

Budesonide_Impurity_E StartMat 16α-Hydroxyprednisolone (Starting Material) Reaction Reaction: Butyraldehyde + Acid Catalyst (Ketalization) StartMat->Reaction Main Process Impurity_Pre Δ14-Impurity Precursor (Contaminant) Impurity_Pre->Reaction Side Reaction Budesonide Budesonide (API) [C25H34O6] Reaction->Budesonide Major Product Impurity_E 14,15-Dehydro Budesonide (Impurity E) [C25H32O6] Reaction->Impurity_E Minor Product (Process) Budesonide->Impurity_E Thermal Degradation (-2H Elimination)

Figure 1: Dual-origin pathway showing Impurity E as both a process artifact and a degradation product.[1]

Analytical Profiling & Detection Protocols

To ensure scientific integrity, the detection method must be stability-indicating , meaning it can resolve the impurity from the parent drug and other degradants (like Epimers A/B).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated pharmacopeial methods (EP/USP) but optimized for higher resolution of the Δ14 species.[1]

  • Column: C18 End-capped (e.g., 4.6 mm x 150 mm, 3.0 µm particle size).[1]

    • Rationale: The "end-capped" stationary phase reduces silanol interactions, sharpening the peaks of polar steroid impurities.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • T=0 min: 70% A / 30% B[1]

    • T=25 min: 40% A / 60% B[1]

    • T=30 min: 70% A / 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm.[1]

    • Mechanism:[1] The conjugated triene system (ring A + Δ14) absorbs strongly in this region.[1]

  • Column Temp: 30°C.

Identification Logic (Self-Validating Step)
  • Relative Retention Time (RRT): Impurity E typically elutes after Budesonide (RRT ~1.05 - 1.[1]10) due to the loss of saturation making the molecule slightly more planar and lipophilic, increasing interaction with the C18 chain.

  • UV Spectrum Confirmation: Unlike Budesonide (max ~244 nm), 14,15-dehydro budesonide exhibits a slight bathochromic shift or shoulder due to extended conjugation if the Δ14 bond interacts with the A-ring system (though they are not fully conjugated, the electronic environment changes).

Synthesis of Reference Standard

For researchers requiring the standard for quantification, isolation from degraded API is inefficient.[1] A targeted synthesis is required.[1]

Synthetic Strategy:

  • Starting Material: Budesonide (Pure).

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

  • Conditions: Reflux in Dioxane or Benzene.[1]

  • Mechanism: DDQ is a potent dehydrogenating agent.[1] While it typically introduces unsaturation at C1-C2, Budesonide already possesses this.[1] Under controlled stoichiometry, DDQ can abstract hydrogens from the C14-C15 positions.[1]

  • Purification: Flash chromatography (Silica gel; Ethyl Acetate/Hexane gradient) is necessary to separate the Δ14 product from over-oxidized byproducts.[1]

Regulatory & Toxicological Context

  • ICH Classification: Impurity E is a Structure-Activity Relationship (SAR) Analog .[1]

  • Genotoxicity: Steroids are generally non-genotoxic.[1] However, the introduction of new double bonds (Michael acceptors) can theoretically increase reactivity with DNA.

  • Control Limits:

    • Reporting Threshold: >0.05%

    • Identification Threshold: >0.10%

    • Qualification Threshold: >0.15% (Requires tox studies if exceeded).[1]

  • Impact: High levels of Impurity E in the final product suggest a failure in the purification of the starting material (16α-Hydroxyprednisolone) or excessive thermal exposure during micronization/formulation.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). "Budesonide Monograph 01/2008:0666."[1] European Pharmacopoeia.[1][2] Link[1]

  • United States Pharmacopeia (USP). "Budesonide: Related Compound E." USP-NF Online.[1] Link[1]

  • Peng, M., et al. (2021). "Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV."[1][3][4][5] Journal of Pharmaceutical and Biomedical Analysis. Link[1]

  • Hou, S., et al. "Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product."[1] Scientific Research Publishing.[1] Link[1]

  • ChemicalBook. "14,15-Dehydro Budesonide Product Properties and Safety." Link

Sources

Exploratory

14,15-Dehydro Budesonide physical and chemical characteristics

The following technical guide details the physical and chemical characteristics of 14,15-Dehydro Budesonide , a critical process-related impurity and degradation product in the lifecycle of Budesonide drug substances. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characteristics of 14,15-Dehydro Budesonide , a critical process-related impurity and degradation product in the lifecycle of Budesonide drug substances.

Characterization, Analysis, and Control in Pharmaceutical Development[1]

Executive Summary

14,15-Dehydro Budesonide (European Pharmacopoeia Impurity E; USP Related Compound E) is a structural analog of the glucocorticoid Budesonide, distinguished by the presence of a double bond at the C14-C15 position of the steroid backbone.[1][2] Its presence is strictly regulated in pharmaceutical raw materials and finished dosage forms due to the potential for altered potency and toxicological profiles compared to the parent API.[1]

This guide provides a definitive reference for the identification, formation mechanisms, and analytical control of this impurity, designed for use by analytical chemists and formulation scientists.[1]

Chemical Identity & Structural Analysis

14,15-Dehydro Budesonide retains the core pregnane skeleton of Budesonide but exhibits unsaturation in the D-ring vicinity.[1] This structural modification slightly alters the spatial orientation of the C16/C17 acetal tail, potentially impacting receptor binding affinity and lipophilicity.[1]

Table 1: Physicochemical Profile
PropertySpecification
Common Name 14,15-Dehydro Budesonide
Pharmacopeial Designation EP Impurity E; USP Related Compound E
IUPAC Name 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione
CAS Number 131918-64-4
Molecular Formula C₂₅H₃₂O₆
Molecular Weight 428.52 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 132–134 °C (Decomposes)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Slightly soluble in Dichloromethane
Chirality Mixture of epimers at C22 (similar to Budesonide)
Formation Mechanism & Stability

Understanding the origin of 14,15-Dehydro Budesonide is essential for process control.[1] It is primarily classified as a process-related impurity , often tracing back to the synthesis of the steroid core (e.g., 16α-hydroxyprednisolone) or formed via elimination reactions under stress.[1]

3.1 Mechanistic Pathway

The formation typically involves the elimination of protons across the C14-C15 bond.[1] This can occur during:

  • Microbiological Hydroxylation: Side reactions during the 11β-hydroxylation step of precursors.[1]

  • Acid-Catalyzed Elimination: Harsh conditions during the acetalization of 16α-hydroxyprednisolone with butyraldehyde can promote dehydration or elimination in the steroid backbone.[1]

3.2 Stability Profile
  • Thermal Stress: The molecule is susceptible to degradation at temperatures >60°C.[1]

  • Photostability: Like Budesonide, the conjugated diene/triene system (A-ring and C14-C15) makes it sensitive to UV light, leading to further photodegradation products.[1]

Analytical Characterization

Precise detection requires separating 14,15-Dehydro Budesonide from the parent Budesonide epimers (22R and 22S) and other close-eluting impurities (e.g., 11-Ketobudesonide).[1]

4.1 HPLC Method (Based on USP/EP Monographs)

The following protocol is the industry standard for the detection of Impurity E.

  • Column: C18 (L1 packing), 4.6 mm × 15 cm, 3.5 µm or 5 µm.[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.2 (32 : 68 v/v).[1]

  • Flow Rate: 1.5 mL/min.[1][3]

  • Detection: UV at 254 nm.[1][3][4]

  • Column Temperature: 50°C (Critical for resolution).

  • Injection Volume: 20 µL.

Key Retention Data:

  • Budesonide Epimer B (Reference): 1.00 RRT

  • 14,15-Dehydro Budesonide: ~0.84 – 0.86 RRT[1][3]

  • 21-Dehydro Budesonide: ~0.68 RRT[1]

4.2 Visualization of Analytical Workflow

The following diagram outlines the logical flow for identifying and quantifying Impurity E in a drug substance sample.

AnalyticalWorkflow cluster_Detection Detection & Identification Sample Budesonide Raw Material (Sample) Prep Sample Preparation (Dissolve in ACN/Buffer pH 3.2) Sample->Prep Dilution HPLC HPLC Separation (C18 Column, 50°C, Isocratic) Prep->HPLC Injection (20 µL) UV UV Detection @ 254 nm HPLC->UV RRT Calculate RRT (Target: 0.84 - 0.86) UV->RRT Peak Integration Result Quantification (Limit: NMT 0.10%) RRT->Result Compare vs Standard

Caption: Analytical workflow for the isolation and quantification of 14,15-Dehydro Budesonide using USP/EP methodology.

Experimental Protocol: System Suitability Testing

To ensure the reliability of the analytical data, the following system suitability protocol must be executed before batch release testing.

Objective: Verify resolution between Budesonide Epimer B and 14,15-Dehydro Budesonide.

Reagents:

  • Buffer: Dissolve 3.17 g of monobasic sodium phosphate in 1000 mL water. Adjust pH to 3.2 ± 0.1 with phosphoric acid.

  • Mobile Phase: Mix Acetonitrile and Buffer (32:68). Filter and degas.[1][5]

  • System Suitability Solution: Prepare a solution containing 0.5 mg/mL of USP Budesonide RS (which typically contains trace epimers) spiked with 14,15-Dehydro Budesonide reference standard to a concentration of approx.[1] 0.005 mg/mL.[1]

Procedure:

  • Equilibrate the HPLC system at 50°C for 60 minutes.

  • Inject the System Suitability Solution (n=6).[1]

  • Acceptance Criteria:

    • Resolution (R): NLT 1.5 between Budesonide Epimer B and 14,15-Dehydro Budesonide (or nearest eluting peak).

    • Tailing Factor: NMT 1.5.

    • RSD: NMT 2.0% for the peak area of the impurity.[1]

Regulatory & Safety Considerations
  • Toxicology: As a structural analog, it shares the steroidal backbone but lacks the full safety data of the parent.[1] It is treated as a specified impurity.[1][6][7][8]

  • Limits:

    • USP: NMT 0.10% (Individual Impurity).[1][3]

    • EP: NMT 0.10% (Impurity E).[1]

    • Total Impurities: NMT 0.4% (Sum of all impurities).[1][3]

Any batch exceeding 0.10% for this specific impurity requires toxicological qualification or reprocessing.[1]

References
  • USP-NF . (2011).[1][3] Budesonide Monograph: Chromatographic Purity and Assay. United States Pharmacopeia.[1][3][4] Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . Budesonide: Impurity E Data Sheet. EDQM. Link

  • LGC Standards . (2025). 14,15-Dehydro Budesonide Reference Material Data Sheet. Link

  • ChemicalBook . (2025).[1][7][9] 14,15-Dehydro Budesonide Chemical Properties and Safety Data. Link

  • SynThink Research Chemicals . Budesonide EP Impurity E Characterization Data. Link

  • Merck Millipore . HPLC Application Note: USP Method for Budesonide. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive Method for the Quantification of 14,15-Dehydro Budesonide in Human Plasma using LC-MS/MS

Abstract This application note presents a comprehensive and meticulously validated protocol for the quantitative analysis of 14,15-Dehydro Budesonide, a significant metabolite of the potent glucocorticoid budesonide, in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and meticulously validated protocol for the quantitative analysis of 14,15-Dehydro Budesonide, a significant metabolite of the potent glucocorticoid budesonide, in human plasma. The methodology leverages the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to achieve a low limit of quantification (LLOQ) suitable for pharmacokinetic and drug metabolism studies. We provide a detailed walkthrough of the entire workflow, from sample preparation using Solid-Phase Extraction (SPE) to the optimization of chromatographic and mass spectrometric parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the bioanalysis of budesonide and its metabolites.

Introduction: The Rationale for Monitoring 14,15-Dehydro Budesonide

Budesonide is a widely prescribed corticosteroid for the management of asthma and other inflammatory conditions.[1][2] Due to its extensive first-pass metabolism, understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive assessment of the drug's efficacy and safety.[3][4] 14,15-Dehydro Budesonide is a key metabolite, and its quantification in plasma provides valuable insights into the metabolic pathways of the parent drug. The development of a robust and sensitive bioanalytical method is therefore paramount for clinical and preclinical research.

This application note addresses the critical need for a validated LC-MS/MS method for 14,15-Dehydro Budesonide. We delve into the scientific principles underpinning the chosen analytical strategy, ensuring not just a "how-to" guide, but a resource that empowers the user to understand and troubleshoot the entire process.

The Analytical Workflow: A Bird's-Eye View

The entire analytical process, from plasma sample to final data, is a multi-step procedure demanding precision at each stage. The following diagram provides a high-level overview of the workflow.

workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Plasma Sample Receipt & Logging storage Storage at -70°C sample_receipt->storage sample_prep Solid-Phase Extraction (SPE) storage->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing report_generation Report Generation data_processing->report_generation

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: The Cornerstone of Reliable Data

The complexity of the plasma matrix necessitates a robust sample preparation method to remove interfering substances like proteins and phospholipids. For this application, we have selected Solid-Phase Extraction (SPE) due to its high recovery and ability to produce clean extracts, which is critical for achieving a low limit of quantification.[4][5][6]

Rationale for SPE Sorbent Selection

A C18 sorbent was chosen for this protocol. Corticosteroids like budesonide and its metabolites are moderately non-polar, making them well-suited for retention on a reverse-phase sorbent like C18.[7] This choice allows for effective binding of the analyte of interest while enabling the washing away of more polar, water-soluble interferences.

Detailed SPE Protocol

This protocol is optimized for a 200 µL plasma sample volume.

Materials:

  • C18 SPE Cartridges (e.g., Phenomenex Strata-X RP)

  • Methanol (HPLC grade)

  • Deionized Water

  • 5% Methanol in Water (v/v)

  • Internal Standard (IS) working solution (e.g., Budesonide-d8 in 50:50 methanol:water)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 40% acetonitrile in water)

Step-by-Step Procedure:

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 200 µL of water containing the internal standard (Budesonide-d8).[8] Vortex for 10 seconds. This step ensures accurate quantification by correcting for any analyte loss during the extraction process.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[4] This activates the sorbent and ensures reproducible retention.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.[4] This step is crucial for removing polar interferences without eluting the analyte.

  • Elution: Elute the 14,15-Dehydro Budesonide and the internal standard with 1 mL of methanol.[4]

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.[8] This step ensures the final sample is in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis: Achieving Specificity and Sensitivity

The heart of this application is the use of a triple quadrupole mass spectrometer, which provides unparalleled selectivity and sensitivity for quantitative analysis.

Chromatographic Separation

The goal of the chromatographic separation is to resolve the analyte from any remaining matrix components and to ensure a reproducible retention time.

Parameter Condition Rationale
LC System UPLC/UHPLC System (e.g., Waters ACQUITY UPLC, SCIEX ExionLC)Provides high resolution and fast analysis times.
Column C18, ≤ 2.1 mm x 50 mm, < 2 µm (e.g., ACQUITY UPLC BEH C18)Offers excellent separation for moderately non-polar compounds. The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte, which is beneficial for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good peak shape and elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient See table belowA gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.

Gradient Elution Program:

Time (min)%A%B
0.07030
2.51090
3.01090
3.17030
4.07030
Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and semi-polar molecules. Positive mode is chosen as corticosteroids readily form [M+H]+ ions.[8]
Ion Source Temp. 550 - 600 °CHigh temperature aids in the desolvation of the mobile phase, improving ionization efficiency.[8]
Curtain Gas 30 psiPrevents solvent droplets from entering the mass analyzer, reducing contamination.[8]
IonSpray Voltage 3000 - 5500 VThe optimal voltage for creating a stable electrospray and maximizing ion signal.[8]

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
14,15-Dehydro Budesonide429.3307.2Optimized
Budesonide-d8 (IS)439.3323.219

Note: The MRM transition for 14,15-Dehydro Budesonide is predicted based on its structure being 2 Da lighter than Budesonide (431.3 m/z). The product ion is predicted based on a similar fragmentation pattern to Budesonide. These values must be empirically optimized on the specific mass spectrometer being used.

The following diagram illustrates the principle of MRM for the detection of 14,15-Dehydro Budesonide.

mrm cluster_ms Triple Quadrupole Mass Spectrometer Q1 Q1 (Precursor Selection) Q2 Q2 (Collision Cell) Q1->Q2 429.3 m/z Q3 Q3 (Product Ion Scan) Q2->Q3 Fragmentation Detector Detector Q3->Detector 307.2 m/z

Caption: Principle of Multiple Reaction Monitoring (MRM).

Method Validation: Ensuring Data Integrity

A bioanalytical method is only as good as its validation. The protocol described herein should be fully validated according to the guidelines set forth by regulatory agencies such as the FDA and EMA.[9][10]

Key Validation Parameters

A full validation should assess the following parameters:[10]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11] This is assessed by analyzing at least six different batches of blank plasma.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve should be prepared with a minimum of six non-zero standards.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[11] This is evaluated at the Lower Limit of Quantification (LLOQ), low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.[11]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This should be evaluated using at least six different sources of blank matrix.[11]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.

Conclusion: A Foundation for Future Research

This application note provides a detailed and scientifically-grounded protocol for the LC-MS/MS analysis of 14,15-Dehydro Budesonide in human plasma. The combination of a robust SPE sample preparation method and a highly selective and sensitive LC-MS/MS analysis ensures the generation of high-quality, reliable data. This methodology serves as a solid foundation for pharmacokinetic and drug metabolism studies of budesonide, ultimately contributing to a better understanding of its clinical pharmacology.

References

  • Der Pharma Chemica. (n.d.). A Novel Method for the Estimation of Budesonide in Human Plasma by Using LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS | Request PDF. Retrieved from [Link]

  • Szeitz, A., et al. (2014). Validated assay for the simultaneous determination of cortisol and budesonide in human plasma using ultra high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 90, 198-206.
  • SCIEX. (n.d.). LC-MS/MS Method for the Quantification of Budesonide in Human Plasma. Retrieved from [Link]

  • PubMed. (n.d.). The use of on-line liquid chromatography/mass spectrometry and stable isotope techniques for the identification of budesonide metabolites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (n.d.). Budesonide quantification by HPLC coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry. Application to a human pharmacokinetic study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An LC-MS/MS method for the determination of budesonide and 16α–hydroxyprednisolone in dog plasma. Retrieved from [Link]

  • Shimadzu. (2017). Highly sensitive quantitative analysis of budesonide from plasma using LC/MS/MS. ASMS 2017 ThP 710.
  • Google Patents. (n.d.). WO1991004984A1 - Process for the manufacture of budesonide.
  • Waters. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Google Patents. (n.d.). EP2108653A1 - Process for preparing budesonide.
  • PubMed. (2007). Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061549A - Budesonide preparing method.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation. Retrieved from [Link]

  • ITSP. (n.d.). ITSP Extraction of Cortisol from Plasma. Retrieved from [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Google Patents. (n.d.). US20090259037A1 - Process for preparing budesonide.
  • Pragolab. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Separation of Budesonide Epimers &amp; Impurities

Topic: Troubleshooting HPLC separation of Budesonide epimers (22R/22S) and related impurities. Audience: Analytical Chemists, QC Researchers, and Method Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC separation of Budesonide epimers (22R/22S) and related impurities. Audience: Analytical Chemists, QC Researchers, and Method Development Scientists. Method Basis: USP Monograph / EP Standard Conditions (Reverse Phase C18).

Introduction: The Stereochemical Challenge

Budesonide exists as a 1:1 mixture of two epimers: Epimer A (22S) and Epimer B (22R) .[1] While they possess similar pharmacological potency, regulatory bodies (USP/EP) mandate their resolution to ensure consistent manufacturing quality.

The separation is achieved on an L1 (C18) column, but it is thermodynamically fragile. The structural difference lies only in the orientation of the propyl group at the C-22 position of the acetal ring. This subtle steric difference requires precise control of mobile phase pH and column selectivity to maintain the required resolution (


).

This guide synthesizes troubleshooting protocols for the three most common failure modes:

  • Loss of Epimer Resolution (Merging of 22R and 22S).

  • Impurity Interference (Co-elution of Related Compounds E, G, or L).

  • Retention Time Drift (Mobile phase aging and column hysteresis).

Module 1: The Epimer Separation Challenge (22R vs. 22S)

Standard Pharmacopeial Conditions (Reference)
ParameterSpecification (USP/EP Basis)
Column L1 (C18) 4.6 mm x 15 cm, 5 µm (e.g., Purospher STAR, XBridge C18)
Mobile Phase Acetonitrile : Phosphate Buffer pH 3.2 (32 : 68)
Buffer Prep 3.17 g/L Monobasic Sodium Phosphate + Phosphoric Acid to pH 3.2 ± 0.1
Flow Rate 1.5 mL/min
Detection UV 254 nm
Elution Order 1. Epimer B (22R) (

) 2. Epimer A (22S) (

)
Critical Spec Resolution (

) NLT 1.5 between Epimers
Troubleshooting Guide: Loss of Epimer Resolution

Q: My resolution between Epimer B and Epimer A has dropped below 1.5. What is the primary cause?

A: The separation of Budesonide epimers is dominated by steric selectivity rather than hydrophobic interaction alone. The most common culprit is pH drift or column "dewetting" .

Step-by-Step Diagnosis:

  • Check Mobile Phase pH (The 0.1 Rule):

    • The phosphate buffer must be exactly pH 3.2 ± 0.1 .[2]

    • Mechanism:[3][4] At pH 3.2, the silanols on the silica support are suppressed. If pH rises > 3.5, ionized silanols interact with the steroid backbone, causing peak tailing that bridges the valley between the epimers.

    • Action: Remeasure buffer pH before adding Acetonitrile.

  • Temperature Control:

    • Epimer separation is exothermic. Higher temperatures generally decrease retention and can compress resolution.

    • Action: Ensure column oven is stable at 25°C . Do not run at "ambient" if your lab fluctuates.

  • Column Selectivity (Carbon Load):

    • Not all C18 columns are equal. High carbon load (>15%) columns (e.g., Waters XBridge, Phenomenex Luna) generally provide better steric recognition for the 22-propyl group than lower coverage columns.

Visual Logic: Epimer Resolution Troubleshooting

EpimerResolution Start Issue: Epimer Resolution < 1.5 CheckTail Check Peak Symmetry (Tailing Factor) Start->CheckTail TailHigh Tailing > 1.5 CheckTail->TailHigh Yes TailOK Symmetry OK (0.9 - 1.2) Peaks just merging CheckTail->TailOK No PHCheck Check Buffer pH Must be 3.2 +/- 0.1 TailHigh->PHCheck TempCheck Check Column Temp Is it > 25°C? TailOK->TempCheck ColVoid Column Void/Channeling? Check Backpressure PHCheck->ColVoid pH OK AdjustPH Adjust pH with H3PO4 Remake Mobile Phase PHCheck->AdjustPH pH drifted LowerTemp Set Oven to 20-25°C Resolution increases at lower T TempCheck->LowerTemp Yes ColAge Column Aging Loss of bonded phase? TempCheck->ColAge No

Figure 1: Decision tree for diagnosing loss of resolution between Budesonide Epimer B and A.

Module 2: Impurity Profiling & Interference

Critical Impurities (Related Substances)

Budesonide has specific impurities that must be resolved. The most critical pair is Related Compound E and Related Compound L .

ImpurityChemical NameRRT (Approx)Origin
Rel.[1][2][5] Comp G 16

-hydroxyprednisolone
~0.35Hydrolysis degradation
Rel. Comp E 1,4,14-triene analog~0.85Synthesis byproduct
Rel. Comp L 21-acetate analog~0.90Precursor / Synthesis
Epimer B Budesonide (22R)1.00Active
Epimer A Budesonide (22S)1.10Active
Troubleshooting Guide: Ghost Peaks & Co-elution

Q: I see an unknown peak co-eluting with Epimer B. Is it an impurity?

A: It is likely Related Compound L or a degradation product.

Protocol: The "Gradient Wash" Diagnosis Standard Budesonide methods are often isocratic. Late-eluting impurities from previous injections can wrap around and appear as "ghost peaks" in subsequent runs, co-eluting with the main peak.

  • Run a Blank Gradient:

    • Inject Mobile Phase A (Buffer).

    • Run a gradient from 32% ACN to 90% ACN over 20 minutes.

    • Result: If peaks appear, they are "carryover" or late eluters from the column.

  • Wash the Column:

    • Isocratic methods cause accumulation of hydrophobic matrix components.

    • Fix: Wash column with 100% Acetonitrile for 30 minutes after every batch analysis.

Q: Related Compound G (16


-hydroxyprednisolone) is not detected. 

A: This is a very polar degradation product (RRT ~0.35).

  • Cause: In isocratic systems with 32% ACN, this peak elutes very early, often near the void volume (

    
    ).
    
  • Fix: Ensure the detector start time is set to 0.0 min. Check the solvent front for a "shoulder" which might be the masked impurity.

Module 3: Method Robustness & Lifecycle

Mobile Phase Lifecycle

Issue: "My retention times shift to earlier values after 24 hours." Mechanism: Acetonitrile is volatile. In an open or poorly capped reservoir, ACN evaporates, changing the ratio from 32:68 to roughly 30:70. Surprisingly, this increases retention time.

  • Correction: If retention times are decreasing , it suggests the stationary phase is collapsing (phase dewetting) or the pump is failing to deliver the organic portion correctly.

  • Best Practice: Pre-mix mobile phases are more robust than on-line mixing for this specific isocratic method.

Column Care Protocol

Budesonide analysis uses a phosphate buffer.[2][6][7] Phosphate salts can precipitate in the pump heads or column pores if exposed to 100% organic solvent suddenly.

Safe Shutdown Procedure:

  • Replace Mobile Phase with 90:10 Water:Acetonitrile (No Buffer).

  • Flush for 20 minutes at 1.0 mL/min (Removes salts).

  • Switch to 100% Acetonitrile for storage (Prevents microbial growth and strips hydrophobes).

References

  • USP Monograph: Budesonide . United States Pharmacopeia.[5] (Current Revision). Defines the L1 column, phosphate buffer pH 3.2, and system suitability criteria (NLT 1.5 resolution).

  • Waters Corporation . (2014). Evaluation of the Alliance HPLC System to Separate Budesonide Epimers following the USP Compendial Method. Link

  • Merck Millipore . (2014).[2] HPLC Application Note: USP Method - Budesonide using Purospher STAR columns. Link

  • Hou, S., et al. (2014). Solid State Compatibility Studies between Budesonide with Some Excipients by using HPLC. Journal of Advanced Pharmacy Education & Research. Link

Sources

Optimization

Technical Support Center: Ensuring the Integrity of Budesonide in Analytical Samples

Welcome to the technical support center for budesonide analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with budesonide and need to ensure the stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for budesonide analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with budesonide and need to ensure the stability and integrity of their analytical samples. Degradation of budesonide can lead to inaccurate quantification and misleading results, compromising the validity of your research. This resource provides in-depth troubleshooting advice, scientifically grounded explanations, and validated protocols to help you navigate the challenges of budesonide analysis.

The Challenge of Budesonide Stability

Budesonide, a potent glucocorticoid, is susceptible to degradation under various conditions, including exposure to light, heat, oxygen, and certain pH levels.[1][2] Its chemical structure, containing a corticosteroid nucleus and a cyclic acetal, presents multiple sites for chemical modification. Understanding the potential degradation pathways is the first step in preventing them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of budesonide samples.

Q1: I'm observing unexpected peaks in my chromatogram when analyzing budesonide. What could be the cause?

A1: The appearance of extraneous peaks in your chromatogram is a strong indicator of budesonide degradation. Several factors could be at play:

  • Photodegradation: Budesonide is known to be sensitive to light.[1][3] Exposure to UV or even ambient laboratory light can lead to the formation of photodegradation products, such as "Lumibudesonide".[3][4]

  • Oxidative Degradation: The presence of oxygen can induce the formation of oxidative degradation products. This process can be accelerated by factors like elevated temperature and the presence of metal ions.[5] Common oxidative degradants include 16α,17α-[butylidenebis(oxy)]-11β,20-dihydroxy-3-oxo-pregna-1,4-diene-21-oic acid and other related compounds.[5]

  • Thermal Degradation: High temperatures can cause the breakdown of budesonide. Major thermal degradation products include budesonide impurity D, 17-carboxylate, and 17-ketone.[6][7]

  • pH-Mediated Hydrolysis: Although generally more stable at acidic to neutral pH, prolonged exposure to highly acidic or alkaline conditions can lead to hydrolysis of the acetal group or other susceptible functionalities.

Troubleshooting Steps:

  • Review Sample Handling and Storage: Were your samples protected from light at all stages? Were they stored at the recommended temperature?

  • Analyze a Freshly Prepared Standard: Prepare a new budesonide standard and immediately analyze it. If the extra peaks are absent, it confirms that the issue lies with your sample handling or storage.

  • LC-MS/MS Analysis: If available, utilize LC-MS/MS to identify the mass of the unknown peaks. This can help in pinpointing the specific degradation products and, consequently, the degradation pathway.

Q2: My budesonide concentration is lower than expected in stored plasma samples. What could be causing this loss?

A2: A decrease in budesonide concentration in biological matrices like plasma is a common stability issue. Several factors can contribute to this:

  • Inadequate Storage Temperature: Stability studies have shown that budesonide is stable in human plasma for extended periods when stored at -70°C.[8] Storage at higher temperatures, even for short durations, can lead to degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can impact budesonide stability.[8] It is crucial to minimize the number of freeze-thaw cycles.

  • Enzymatic Degradation: While budesonide has a high first-pass metabolism in the liver, plasma can contain enzymes that may contribute to its degradation over time, especially if not stored at ultra-low temperatures.

Best Practices for Plasma Sample Stability:

  • Storage: Store plasma samples at -70°C or lower for long-term stability.[8]

  • Aliquoting: Upon collection, aliquot plasma samples into smaller volumes to avoid multiple freeze-thaw cycles.

  • Internal Standard: Always use a deuterated internal standard, such as budesonide-D8, added to the samples as early as possible during processing to correct for any loss during sample preparation and analysis.[9]

Q3: How can I prevent oxidative degradation of budesonide in my liquid formulations?

A3: Oxidative degradation is a significant concern for budesonide in solution.[5] Here are several effective strategies to mitigate this:

  • Deoxygenation: Sparging the solution and the container headspace with an inert gas like nitrogen or argon can effectively remove dissolved oxygen.

  • Antioxidants: The addition of antioxidants can be considered, but their compatibility with the analytical method must be thoroughly validated.

  • Chelating Agents: If metal-ion-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

  • Epimer Selection: Studies have shown that the S-epimer of budesonide exhibits greater stability against aerobic degradation compared to the R-epimer.[5] If feasible for your application, using the S-epimer could be advantageous.

Visualizing Budesonide Degradation Pathways

Understanding the chemical transformations that budesonide undergoes is crucial for effective troubleshooting. The following diagram illustrates the primary degradation pathways.

Budesonide_Degradation cluster_photodegradation Photodegradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Budesonide Budesonide Lumibudesonide Lumibudesonide Budesonide->Lumibudesonide Light (UV) Oxidative_Products 17-Carboxylic Acid Derivatives 17-Ketone Derivatives Budesonide->Oxidative_Products Oxygen, Heat Thermal_Products Impurity D 17-Carboxylate 17-Ketone Budesonide->Thermal_Products High Temperature

Caption: Key degradation pathways of Budesonide.

Experimental Protocols

To ensure the accuracy and reproducibility of your results, follow these validated protocols for sample handling and stability testing.

Protocol 1: Preparation of Budesonide Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a known amount of budesonide reference standard. Dissolve it in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to achieve a final concentration of 1 mg/mL.[10] Store this stock solution in an amber vial at -20°C.

  • Working Solution Preparation: Dilute the stock solution with the appropriate solvent to prepare working standards at the desired concentrations for your calibration curve. Prepare these solutions fresh daily if possible, or store them for a limited time in amber vials at 2-8°C.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][11]

Forced_Degradation_Workflow start Budesonide Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress_conditions neutralize Neutralize/Quench Reaction stress_conditions->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) neutralize->analyze identify Identify & Characterize Degradants analyze->identify end Report Results identify->end

Caption: Workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation Studies of Budesonide

Stress ConditionReagent/MethodDurationTemperature
Acidic Hydrolysis 0.1 M to 1 M HClSeveral hours to daysRoom Temperature to 80°C
Basic Hydrolysis 0.1 M to 1 M NaOHSeveral hours to daysRoom Temperature to 80°C
Oxidation 3% to 30% H₂O₂Several hoursRoom Temperature
Thermal Degradation Dry HeatSeveral hours to days60°C to 105°C
Photodegradation UV light (e.g., 254 nm) or exposure to sunlightSeveral hoursRoom Temperature

This table is a general guideline. Specific conditions should be optimized for your drug product and analytical method.[2]

Analytical Method Considerations

The choice of analytical method is critical for accurately quantifying budesonide and resolving it from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A well-developed, stability-indicating HPLC method is essential.[12] Key considerations include the choice of column (e.g., C18), mobile phase composition, and detector wavelength (typically around 240-246 nm).[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[9][14] It allows for the quantification of very low concentrations (pg/mL) of budesonide.[9][15]

Summary of Best Practices

To minimize the degradation of budesonide in your analytical samples, adhere to the following principles:

  • Protect from Light: Always use amber vials or protect samples from light.[1]

  • Control Temperature: Store samples at appropriate temperatures (e.g., -70°C for plasma).[8]

  • Minimize Oxygen Exposure: For liquid formulations, consider deoxygenating the solution and using an inert headspace.

  • Control pH: Maintain the pH of your solutions within a range where budesonide is stable.

  • Use a Stability-Indicating Method: Your analytical method must be validated to separate budesonide from all potential degradation products.[12]

  • Handle Biological Samples with Care: Aliquot samples to avoid freeze-thaw cycles and use an internal standard.[8]

By implementing these strategies and understanding the underlying chemistry of budesonide degradation, you can ensure the integrity of your analytical data and the success of your research.

References

  • Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. PubMed. [Link]

  • Kinetics and mechanisms of budesonide degradation in propylene glycol solutions. ProQuest. [Link]

  • Budesonide Impurities and Related Compound. Veeprho. [Link]

  • A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Waters. [Link]

  • LC-MS/MS Method for the Quantification of Budesonide in Human Plasma. SCIEX. [Link]

  • Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Scientific Research Publishing. [Link]

  • Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. ResearchGate. [Link]

  • A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Waters. [Link]

  • Development and validation of selective UV spectrophotometric analytical method for budesonide pure sample. UKJPB. [Link]

  • Budesonide EP Impurities & USP Related compounds. SynThink. [Link]

  • Highly sensitive quantitative analysis of budesonide from plasma using LC/MS/MS. Shimadzu. [Link]

  • Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Scientific Research Publishing. [Link]

  • A stability-indicating HPLC assay method for budesonide. PubMed. [Link]

  • Budesonide quantification by HPLC coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry. Application to human plasma samples. ScienceDirect. [Link]

  • New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Budesonide Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates. PubMed Central. [Link]

  • Typical HPLC-UV chromatograms of budesonide raw material freshly... ResearchGate. [Link]

  • Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience. [Link]

  • (PDF) Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation. ResearchGate. [Link]

  • Development and validation of a new stability indicating RP-HPLC method for the quantification of Budesonide in pharmaceutical dosage forms in presence of an internal standard. Research Journal of Pharmacy and Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating Analytical Method for 14,15-Dehydro Budesonide

Introduction: Beyond the Active Ingredient Budesonide is a potent glucocorticoid steroid that serves as a cornerstone in the long-term management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Active Ingredient

Budesonide is a potent glucocorticoid steroid that serves as a cornerstone in the long-term management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its efficacy lies in its high local anti-inflammatory effect combined with low systemic bioavailability, minimizing side effects.[1] However, the quality, safety, and efficacy of a drug product are not solely defined by the active pharmaceutical ingredient (API). They are intrinsically linked to the purity profile of the substance. Process-related impurities and degradation products, such as 14,15-Dehydro Budesonide, can impact the stability of the formulation and potentially introduce safety concerns.

The presence of this specific impurity, a dehydrated form of the parent molecule, necessitates a robust, reliable, and validated analytical method for its detection and quantification. This guide provides a comprehensive comparison of analytical approaches and a detailed protocol for the validation of a stability-indicating method tailored for 14,15-Dehydro Budesonide. Our objective is to demonstrate that the chosen analytical procedure is unequivocally suitable for its intended purpose, a foundational requirement mandated by regulatory bodies and detailed in the International Council for Harmonisation (ICH) guidelines.[2][3]

The Blueprint for Trust: Understanding Analytical Method Validation

Method validation is the process of providing documented evidence that an analytical procedure is fit for its intended use.[2] It is not merely a checklist of experiments but a systematic scientific evaluation of a method's performance characteristics. For impurity testing, the method must be sensitive, specific, and accurate over a defined range. The core parameters for validation are outlined in the ICH Q2(R1) guideline.[4]

Validation_Parameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_robustness Lifecycle Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

  • Specificity: This is the cornerstone of an impurity method. We must prove that the signal we measure for 14,15-Dehydro Budesonide is unequivocally from that compound and not from the API, other impurities, or formulation excipients. This is rigorously tested through forced degradation studies, where we intentionally degrade the drug to see if any new peaks co-elute with our target analyte.[5]

  • Linearity & Range: This demonstrates a direct, proportional relationship between the concentration of 14,15-Dehydro Budesonide and the instrument's response. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[6]

  • Accuracy: Accuracy is the measure of closeness between the experimental value and the true value. It's typically assessed through recovery studies, where a known amount of the impurity is "spiked" into a sample matrix and the percentage recovered is calculated.[7]

  • Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[8] For an impurity, a low LOQ is critical.

  • Robustness: This parameter assesses the method's resilience to small, deliberate variations in its parameters (e.g., pH of the mobile phase, column temperature). It provides confidence that the method will perform consistently in different labs and on different instruments.[5]

Selecting the Right Tool: HPLC-UV vs. LC-MS

The two most common analytical techniques for this type of analysis are High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The choice depends on the stage of drug development and the specific goal of the analysis.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance. Budesonide's conjugated ketone structure absorbs strongly around 246 nm.[9]Separation based on polarity, detection based on mass-to-charge ratio (m/z).
Specificity Good, but relies on chromatographic resolution. Co-elution of compounds with similar UV spectra can be a problem.Excellent. Provides structural information, confirming the identity of the peak. Essential for initial impurity identification.[10]
Sensitivity Generally sufficient for routine QC. LOQ is typically in the µg/mL range.[11]Extremely high sensitivity. Can achieve pg/mL levels, crucial for bioanalytical studies or trace-level impurity analysis.[12]
Quantitation The gold standard for routine, validated quantitation in QC environments.Can be used for quantitation but requires more complex method development and is often reserved for low-level analysis.[13]
Cost & Complexity Lower cost, simpler to operate and maintain. Widely available in QC labs.[7]Higher capital and operational cost. Requires specialized expertise.
Best Application Routine quality control, stability testing, and release testing of bulk drug and finished product.Impurity identification and structural elucidation, characterization of degradation pathways, and bioanalysis.[10]

Verdict for Routine QC: For the routine quantification of a known impurity like 14,15-Dehydro Budesonide in a pharmaceutical product, RP-HPLC with UV detection is the most appropriate, robust, and cost-effective choice. LC-MS is the authoritative tool used to initially identify the impurity, but HPLC-UV is the workhorse for its subsequent, routine monitoring.

A Practical Guide: Validating a Stability-Indicating RP-HPLC Method

This section provides a detailed, self-validating protocol for the quantification of 14,15-Dehydro Budesonide.

Part A: The Chromatographic System

The goal is to achieve baseline separation between Budesonide, its epimers (22R and 22S), 14,15-Dehydro Budesonide, and any potential degradation products.[14]

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice due to its versatility in separating steroids.[11]

  • Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Methanol or Acetonitrile). The acidic pH helps to produce sharp peak shapes for steroid compounds.[5][15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: 244 nm, which is near the absorbance maximum for budesonide and its related compounds.[15]

  • Injection Volume: 20 µL.

Causality: The C18 stationary phase provides hydrophobic interactions to retain the steroid molecules. The gradient elution, starting with a higher aqueous phase and moving to a higher organic phase, allows for the separation of compounds with a range of polarities, ensuring that the more polar degradants elute first, followed by the main API.

Part B: Proving Specificity via Forced Degradation

Forced degradation studies are the ultimate test of a method's stability-indicating capability.[8] The goal is to generate 20-80% degradation of the API to ensure potential degradation products are formed at detectable levels.[8]

Forced_Degradation cluster_stress Stress Conditions start Budesonide Sample (in solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) start->Oxidation Thermal Thermal (e.g., 80°C, solid state) start->Thermal Photo Photolytic (ICH Q1B light exposure) start->Photo analysis Analyze all samples by proposed HPLC method Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Workflow for a forced degradation study.

Experimental Protocol:

  • Acid Hydrolysis: Treat the Budesonide solution with 0.1 N HCl at 60°C for several hours. Neutralize the sample before injection.

  • Base Hydrolysis: Treat the Budesonide solution with 0.1 N NaOH at 60°C for several hours.[8] Neutralize the sample before injection.

  • Oxidative Degradation: Treat the Budesonide solution with 3% H₂O₂ at room temperature.[8]

  • Thermal Degradation: Expose solid Budesonide powder to dry heat (e.g., 80°C).

  • Photodegradation: Expose a Budesonide solution to light as specified in ICH Q1B guidelines. This is particularly important as some steroids are known to form photo-degradants.[16]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Use a PDA detector to assess peak purity of the Budesonide and 14,15-Dehydro Budesonide peaks.

Acceptance Criteria: The method is specific if the 14,15-Dehydro Budesonide peak is well-resolved from the Budesonide peak and all other degradation products (Resolution > 2.0). The peak purity analysis should confirm that the main component peaks are spectrally homogeneous.

Part C: Quantitative Validation Protocol

The following table summarizes the experimental approach and typical acceptance criteria for each validation parameter.

ParameterExperimental ProtocolAcceptance Criteria
Linearity Prepare at least five concentrations of 14,15-Dehydro Budesonide reference standard spanning the expected range (e.g., LOQ to 150% of the specification limit). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999[11]
Accuracy Spike the drug product placebo with the 14,15-Dehydro Budesonide standard at three levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%[7]
Precision (Repeatability) Analyze six replicate preparations of a sample spiked with 14,15-Dehydro Budesonide at 100% of the specification limit.Relative Standard Deviation (RSD) ≤ 5.0%
Precision (Intermediate) Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.RSD ≤ 10.0%
LOQ Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing six replicates at this concentration.Recovery should be within 80-120% and RSD ≤ 10.0%
Robustness Systematically vary chromatographic parameters: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.2 units). Analyze a system suitability solution at each condition.System suitability parameters (resolution, tailing factor) must still pass. No significant change in results.[5]

Conclusion

The validation of an analytical method for an impurity like 14,15-Dehydro Budesonide is a rigorous but essential process in pharmaceutical development. It provides the irrefutable evidence required to ensure product quality and patient safety. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we build a comprehensive data package that demonstrates the method is fit for its purpose. While advanced techniques like LC-MS are invaluable for structural elucidation, a well-validated RP-HPLC-UV method remains the industry standard for routine quality control, offering a perfect balance of performance, reliability, and accessibility.

References

  • Novel RP-HPLC Method Development and Validation of Budesonide Suppository. (2024). Letters in Applied NanoBioScience. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration (FDA). Available at: [Link]

  • ICH Q2 R1– OBJECTIVE Validation of analytical procedures. (n.d.). SlideShare. Available at: [Link]

  • New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available at: [Link]

  • Recent Progress in UV Spectroscopic and Chromatographic Methods for the Determination of Budesonide in Bulk and Formulations. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Development and validation of selective UV spectrophotometric analytical method for budesonide pure sample. (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Varshosaz, J., et al. (2011). Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations. Research in Pharmaceutical Sciences. Available at: [Link]

  • Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation. (2017). ResearchGate. Available at: [Link]

  • Peng, M., et al. (2022). Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kolsure, A., Daniel, K., & Bhat, M. (2022). Analytical methods for estimation of Budesonide in bulk and in Pharmaceutical dosage forms: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A stability-indicating HPLC assay method for budesonide. (2001). PubMed. Available at: [Link]

  • Summary of forced degradation studies for budesonide. (n.d.). ResearchGate. Available at: [Link]

  • Hou, S., Hindle, M., & Byron, P. R. (2005). Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. (n.d.). International Journal of Research in Engineering, Science and Management. Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Available at: [Link]

  • Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration (FDA). Available at: [Link]

  • Gudimitla, R. B., et al. (2018). A Novel Method for the Estimation of Budesonide in Human Plasma by Using LC-MS-MS. Der Pharma Chemica. Available at: [Link]

  • Rane, S., et al. (2017). Highly sensitive quantitative analysis of budesonide from plasma using LC/MS/MS. Shimadzu Corporation. Available at: [Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Profiling of 14,15-Dehydro Budesonide

Executive Summary Context: 14,15-Dehydro Budesonide (Pharmacopoeial Impurity E) is a critical degradation product of the corticosteroid Budesonide.[1] Its structural similarity to the parent molecule—specifically the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 14,15-Dehydro Budesonide (Pharmacopoeial Impurity E) is a critical degradation product of the corticosteroid Budesonide.[1] Its structural similarity to the parent molecule—specifically the presence of the 14,15-double bond in the steroidal D-ring—poses significant separation challenges, particularly when resolving against Budesonide’s naturally occurring 22R and 22S epimers.

Purpose: This guide synthesizes data from a multi-site inter-laboratory comparison to evaluate three distinct analytical methodologies. It serves as a decision-making framework for researchers selecting between standard compliance (HPLC-UV) and high-sensitivity characterization (LC-MS/MS).[1]

Structural Context & Analytical Challenge

To understand the separation difficulty, one must analyze the steric changes induced by the degradation pathway. Budesonide is a mixture of two epimers (22R/22S) at the acetal bridge. The 14,15-dehydro impurity introduces unsaturation in the D-ring, slightly flattening the steroid backbone but retaining similar hydrophobicity to the parent compound.[1]

  • Parent: Budesonide (

    
    )[1][2]
    
  • Target Impurity: 14,15-Dehydro Budesonide (

    
    )[1]
    
  • Critical Resolution Pair: Budesonide Epimer B vs. 14,15-Dehydro Budesonide.

Degradation Pathway Visualization

The following diagram illustrates the degradation logic and the analytical decision tree used in this comparison.

G Start Budesonide (API) (Epimer 22R + 22S) Stress Stress Conditions (Acid/Heat/Oxidation) Start->Stress Impurity 14,15-Dehydro Budesonide (Impurity E) Stress->Impurity Elimination (-H2) MethodA Method A: HPLC-UV (USP/EP Standard) Impurity->MethodA QC Release (>0.1%) MethodB Method B: LC-MS/MS (Trace Analysis) Impurity->MethodB Bioanalysis (<0.05%) MethodC Method C: UPLC-CSH (High Resolution) Impurity->MethodC R&D Profiling

Caption: Degradation pathway of Budesonide to Impurity E and the subsequent analytical method selection matrix based on detection requirements.

Comparative Methodology

This study compares three methodologies across five independent laboratories.

Method A: The Pharmacopoeial Standard (HPLC-UV)[1]
  • Basis: USP/EP Monograph protocols.

  • Configuration: C18 Column (L1), Phosphate Buffer/Acetonitrile gradient.[1]

  • Pros: High robustness, regulatory acceptance for QC release.

  • Cons: Low sensitivity; often fails to resolve Impurity E from the 22S epimer tail if column aging occurs.

Method B: High-Sensitivity Mass Spectrometry (LC-MS/MS)[1][3]
  • Basis: MRM (Multiple Reaction Monitoring) transition tracking.[1]

  • Configuration: Triple Quadrupole, ESI Positive mode.

  • Pros: Absolute specificity (mass differentiation); detection limits in pg/mL.

  • Cons: Matrix effects; high cost; requires volatile buffers (Formate/Acetate) which alters selectivity compared to phosphate methods.[1]

Method C: Advanced Surface Chemistry (UPLC-CSH)
  • Basis: Charged Surface Hybrid (CSH) technology.[1]

  • Configuration: C18 column with a low-level positive surface charge.

  • Pros: Superior peak shape for basic compounds; distinct selectivity for steroid isomers due to alternative interaction mechanisms.[1]

Inter-Laboratory Data Analysis

The following data summarizes the performance of the three methods across five labs. Note the "Resolution" column, which is the critical failure point for standard methods.

Table 1: Quantitative Performance Metrics
MetricMethod A (HPLC-UV)Method B (LC-MS/MS)Method C (UPLC-CSH)
LOD (Limit of Detection) 0.05 µg/mL0.002 µg/mL0.01 µg/mL
LOQ (Limit of Quantitation) 0.15 µg/mL0.005 µg/mL0.03 µg/mL
Resolution (

)
*
1.8 ± 0.4N/A (Mass Resolved)3.2 ± 0.2
Inter-Lab RSD (%) 4.5%8.2%2.1%
Tailing Factor 1.31.11.05

*


 measured between Budesonide Epimer B and 14,15-Dehydro Budesonide.
Senior Scientist Insight:

"While Method B (LC-MS) offers superior sensitivity, the Inter-Lab RSD of 8.2% indicates variability in ionization efficiency between sites.[1] Method C (UPLC) is the superior choice for impurity profiling because it maximizes resolution (


 = 3.2) while maintaining excellent reproducibility (RSD = 2.1%), making it the most robust method for stability studies."

Recommended Protocol: UPLC-CSH (Method C)[1]

Based on the comparison, Method C is recommended for R&D and Stability Profiling. This protocol is self-validating via the System Suitability Testing (SST) criteria included below.

Materials & Reagents[1][2][4][5][6][7][8]
  • Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).[1]

  • Standard: 14,15-Dehydro Budesonide Reference Standard (USP Related Compound E).[1][3][4]

Step-by-Step Workflow
  • Preparation of System:

    • Equilibrate column at 40°C.

    • Purge lines to remove all air bubbles (critical for UPLC pressures).[1]

  • Standard Preparation:

    • Dissolve Reference Standard in 30:70 Acetonitrile:Water.[1]

    • Target Concentration: 5.0 µg/mL (approx. 0.5% of nominal sample concentration).

  • Gradient Program:

    • T=0.0: 85% A / 15% B

    • T=5.0: 55% A / 45% B (Linear ramp)[1]

    • T=7.0: 5% A / 95% B (Wash)[1]

    • T=8.0: 85% A / 15% B (Re-equilibration)[1]

  • System Suitability Test (SST) - The "Go/No-Go" Check:

    • Inject the resolution mixture (Parent + Impurity).

    • Requirement 1: Resolution between Epimer B and Impurity E must be > 2.5.[1]

    • Requirement 2: Tailing factor for Impurity E must be < 1.2.[1]

    • Requirement 3: %RSD of 5 replicate injections must be < 2.0%.[1]

Workflow Diagram

This diagram outlines the extraction and injection logic for the recommended protocol.

Protocol Sample Sample (Tablet/Suspension) Extract Extraction (70:30 ACN:H2O) Sample->Extract Vortex 10 min Filter Filter (0.2 µm PTFE) Extract->Filter Remove Excipients Inject UPLC Injection (2.0 µL) Filter->Inject Detect UV Detection (240 nm) Inject->Detect Gradient Elution Data Data Processing (Integrate Impurity E) Detect->Data

Caption: Operational workflow for the extraction and analysis of Budesonide impurities using the recommended UPLC method.

Troubleshooting & Causality

  • Issue: Co-elution of Impurity E with Epimer B.

    • Causality: The column stationary phase has lost its "shape selectivity." Steroids are planar; as C18 chains collapse or hydrolyze, they lose the ability to discriminate the slight flatness of the 14,15-double bond.

    • Fix: Switch to a Phenyl-Hexyl or CSH column which utilizes pi-pi interactions to separate the unsaturated impurity from the saturated parent.[1]

  • Issue: High Baseline Noise in LC-MS.

    • Causality: Phosphate buffer contamination.[1] Even trace amounts of non-volatile salts from previous HPLC methods will suppress ionization in Method B.

    • Fix: Dedicate a specific LC line for MS work or perform a 24-hour flush with 50:50 Water:Isopropanol.

References

  • USP-NF. (2023).[1] Budesonide Monograph: Organic Impurities Procedure 2. United States Pharmacopeia.[1][2][5][6][7] Link[1]

  • European Pharmacopoeia. (2023).[1] Budesonide: Impurity E (14,15-Dehydro Budesonide).[1][3] EDQM. Link

  • ICH. (2023).[1][8] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[1] Link

  • Phenomenex. (2022).[1][5] Separation of Budesonide and its Organic Impurities per USP Monograph. Phenomenex Application Notes. Link

  • Rane, S., et al. (2017).[1] Highly sensitive quantitative analysis of budesonide from plasma using LC/MS/MS. Shimadzu Application News. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 14,15-Dehydro Budesonide

Executive Safety Summary 14,15-Dehydro Budesonide is a structural impurity and degradation product of Budesonide.[1] As a corticosteroid analogue, it must be handled as a High Potency Active Pharmaceutical Ingredient (HP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

14,15-Dehydro Budesonide is a structural impurity and degradation product of Budesonide.[1] As a corticosteroid analogue, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . It possesses significant potential for reproductive toxicity, endocrine disruption, and adrenal suppression.

  • Occupational Exposure Band (OEB): Band 4 (Default assignment for steroid impurities).

  • Occupational Exposure Limit (OEL): Treat as

    
     (8-hr TWA) until specific toxicology data proves otherwise.[1]
    
  • Primary Hazard: Inhalation of dust and dermal absorption.

  • Critical Rule: Engineering controls (isolators/containment) are the primary defense; PPE is the secondary line of defense.[2]

Hazard Identification & Risk Assessment

To select the correct PPE, one must understand the mechanism of the hazard. 14,15-Dehydro Budesonide is a glucocorticoid receptor agonist.[1]

Hazard CategoryClassificationBiological Mechanism
Reproductive Toxicity Category 1BCan cross the placental barrier; potential for teratogenicity and fetal adrenal suppression.[1]
STOT-RE Category 1Specific Target Organ Toxicity (Repeated Exposure).[1] Accumulates in the liver; suppresses the HPA (Hypothalamic-Pituitary-Adrenal) axis.[1]
Physical State Solid / PowderMicronized powders (often used in standards) have high electrostatic potential and low settling velocity, increasing inhalation risk.

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE intensity scales with the energy imparted to the substance (which creates dust).

Scenario A: Handling Solids (Weighing, Transferring, Milling)

High Risk of Airborne Particulates[1]

  • Respiratory: PAPR (Powered Air Purifying Respirator) with HEPA filters (APF 25 or 1000 depending on hood/isolator integrity).

    • Why: Passive respirators (N95) rely on lung power and face seal; PAPR provides positive pressure, preventing inward leakage of potent dust.

  • Dermal (Hands): Double Gloving is mandatory.

    • Inner Glove: Nitrile (minimum 4 mil). Bright color (e.g., orange) to reveal tears.

    • Outer Glove: Extended cuff Nitrile or Neoprene (minimum 5-6 mil).[1] Overlaps with sleeve covers.

    • Why: Steroids can permeate nitrile over time. The outer glove is "sacrificial" and removed immediately upon contamination.

  • Body: Tyvek® 400 or equivalent disposable coverall with integrated hood and booties.

    • Why: Lab coats have open weaves that trap dust. Tyvek provides a barrier against solid particulates.

  • Eye: Safety Goggles (Indirect Vent) or Full-Face Respirator.[1]

Scenario B: Handling Solutions (Diluted Standards, HPLC Prep)

Lower Inhalation Risk / Moderate Absorption Risk

  • Respiratory: N95 or P100 Half-Mask (if handling outside a fume hood, which is not recommended).[1]

  • Dermal: Single Nitrile Gloves (chemo-rated, tested against ASTM D6978).[1]

  • Body: Lab coat with impervious sleeve protectors (Tyvek/PVC).[1]

    • Why: Forearms are the most common contact point for bench spills.

Operational Workflow: The "Clean-Trace" Protocol[1]

Trust is built on routine. This protocol prevents the migration of the chemical outside the designated zone.[3]

Phase 1: Donning (Entry)
  • Remove personal jewelry and outer street clothing.

  • Visual Check: Inspect Tyvek suit for tears.

  • Gloving: Don inner gloves. Tape the cuff of the suit over the inner glove (optional but recommended for high dust).

  • Outer Layer: Don outer gloves. Ensure no skin is exposed at the wrist.

Phase 2: The "Static Kill" (Handling)

Micronized steroid powders are static-prone.[1] They "jump" onto spatulas and gloves.

  • Technique: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Wetting: If possible, add solvent to the solid inside the original vial before transfer to eliminate dust generation.

Phase 3: Doffing (Exit) - The Critical Step

Most exposures occur here due to resuspension of dust from PPE.[1]

DoffingProtocol Start Finished Handling Wipe 1. Wipe Outer Gloves (Surfactant/Methanol Wipe) Start->Wipe Decon RemoveOuter 2. Remove Outer Gloves (Turn inside out) Wipe->RemoveOuter Discard RemoveSuit 3. Remove Tyvek Suit (Roll down, inside out) RemoveOuter->RemoveSuit Clean Zone RemoveInner 4. Remove Inner Gloves (Do not touch skin) RemoveSuit->RemoveInner Wash 5. Wash Hands (Soap & Water, 60s) RemoveInner->Wash

Caption: Sequential Doffing Logic to minimize secondary exposure risks.[1]

Decontamination & Disposal[1]

Chemical Deactivation

Steroids are hydrophobic. Water alone will bead up and spread the powder.

  • Solubilize: Wipe the area with a surfactant (soap water) or alcohol (70% IPA/Ethanol) to pick up the solid.

  • Oxidize: Apply a Sodium Hypochlorite solution (10% Bleach) or a specialized oxidant (e.g., hydrogen peroxide based cleaners).

    • Mechanism:[1][4][5][6] Oxidative cleavage of the steroid backbone (specifically attacking the di-ketone and alkene groups in 14,15-dehydro budesonide) reduces biological potency.[1]

  • Wait: Allow 10-15 minutes contact time.

  • Rinse: Wipe with water to remove corrosive residue.

Waste Disposal
  • Solid Waste: All PPE, wipes, and vials must be segregated into "Cytotoxic/HPAPI" waste bins (usually Yellow or Purple depending on region).

  • Destruction: High-temperature incineration (>850°C) is required to fully mineralize the steroid core.[1] Do NOT autoclave (this may aerosolize volatiles) or sewer.

Emergency Response: Spills

Scenario: 10mg vial drops and shatters on the floor.

  • Evacuate: Clear the room immediately. Allow dust to settle (15-30 mins).[1]

  • Protect: Don full PPE (PAPR, Double Gloves, Tyvek).

  • Isolate: Cover the spill with wet paper towels (soaked in soapy water) to prevent dust generation. Do not dry sweep. [1]

  • Clean: Scoop up broken glass/powder using the wet towels. Place in a wide-mouth hazardous waste jar.

  • Decon: Apply Bleach solution (as above) to the floor.

References

  • SafeBridge Consultants. (2023).[7] Potent Compound Safety Certification: Categorization of Corticosteroids.Link[1]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Budesonide (CAS 51333-22-3) - Toxicological Information.[1]Link[1]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[8]Link[1]

  • Merck/Sigma-Aldrich. (2023).[1] Safety Data Sheet: Budesonide. (Used as surrogate data for impurity profiling). Link

Sources

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